![molecular formula C21H26N2 B172458 SIMes CAS No. 173035-11-5](/img/structure/B172458.png)
SIMes
Overview
Description
SIMes (or H2Imes) is an N-heterocyclic carbene . It is a white solid that dissolves in organic solvents . The compound is used as a ligand in organometallic chemistry . It is structurally related to the more common ligand IMes but with a saturated backbone .
Synthesis Analysis
The synthesis of this compound involves the alkylation of trimethylaniline by dibromoethane followed by ring closure and dehydrohalogenation . In a study, this compound/PCy3 mixed ligand-coordinated second-generation ruthenium catalysts were synthesized, bearing various 3-alkyl-1-indenylidene ligands .
Molecular Structure Analysis
This compound has a chemical formula of C21H26N2 . It is structurally related to the more common ligand IMes but with a saturated backbone . The molecular structure of this compound was analyzed using infrared spectroscopy, elemental analysis, high-resolution mass spectrometry, and NMR spectroscopy .
Chemical Reactions Analysis
This compound is used as a ligand in organometallic chemistry . It has been used in the synthesis of second-generation ruthenium catalysts . The catalytic activities of these complexes were evaluated in the olefin metathesis reaction .
Physical And Chemical Properties Analysis
This compound is a white solid that dissolves in organic solvents . It has a chemical formula of C21H26N2 and a molar mass of 306.453 g·mol−1 . Its melting point ranges from 79 to 85 °C .
Scientific Research Applications
Integrated Acquisition and Application of Meteorological Data
SIMes, such as those used in power systems, have been instrumental in acquiring and utilizing meteorological data. An example is the this compound system developed for ENEL's National Control Center, which integrates data from various sources like earth stations, satellites, and lightning monitoring systems. This system aids in forecasting weather conditions crucial for network components like HV lines, enhancing power system operation and control (Bonelli, Cavallin, Colais, & Moreschini, 1997).
Geobiological Investigations Using SIMS
SIMS (Secondary Ion Mass Spectrometry), while not a this compound in the traditional sense, is significant in geobiology research. It facilitates microscale isotope and elemental analysis, crucial for studying microorganisms' roles in biogeochemical cycles. This technology allows for direct comparisons of biosignatures in both living and ancient microbial communities (Orphan & House, 2009).
Simulation at Mesoscopic Scale
This compound also refers to a GPU-based implementation for dissipative particle dynamics (DPD) simulations, accelerating research in soft materials and polymeric systems. This tool enables in silico experimentations that complement in vivo experiments, offering a novel and versatile tool for research in the physical and biological sciences and engineering areas (Terrón-Mejía, López-Rendón, & Goicochea, 2016).
Strategic Intervention Materials in Biology Education
In education, particularly in biology, Strategic Intervention Materials (SIM) have shown effectiveness. For example, their use in General Biology 2 demonstrated improved student performance in DNA and Protein synthesis, highlighting SIM's role in achieving learning objectives (Dapitan & Caballes, 2019).
Stable Isotope Mixing Models in Animal Diet Estimation
Stable Isotope Mixing Models (SIMMs) are increasingly used in animal foraging ecology. They offer statistical methods to estimate animal diets, with applications extending to paleontology, archaeology, and forensic studies. SIMMs help in understanding the complex interactions between animals and their food sources (Hopkins & Ferguson, 2012).
properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h9-12H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMWOQFDLBIYPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459319 | |
Record name | SIMes | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
173035-11-5 | |
Record name | 1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173035-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SIMes | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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